molecular formula C5H6N6 B13969649 4-Azido-6-methylpyrimidin-2-amine

4-Azido-6-methylpyrimidin-2-amine

Cat. No.: B13969649
M. Wt: 150.14 g/mol
InChI Key: HQIBHFNIQUHVEP-UHFFFAOYSA-N
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Description

4-Azido-6-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-6-methylpyrimidin-2-amine typically involves the introduction of an azido group to a pyrimidine ring. One common method is the reaction of 4-chloro-6-methylpyrimidine-2-amine with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed:

    Substitution: Various substituted pyrimidines.

    Reduction: 4-Amino-6-methylpyrimidin-2-amine.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

4-Azido-6-methylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-6-methylpyrimidin-2-amine largely depends on its chemical reactivity. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological systems. This makes it a valuable tool in chemical biology for studying molecular interactions and pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct chemical reactivity. This makes it particularly useful in bioorthogonal chemistry and as a precursor for the synthesis of triazole-containing compounds, which have various biological activities.

Properties

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

4-azido-6-methylpyrimidin-2-amine

InChI

InChI=1S/C5H6N6/c1-3-2-4(10-11-7)9-5(6)8-3/h2H,1H3,(H2,6,8,9)

InChI Key

HQIBHFNIQUHVEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)N=[N+]=[N-]

Origin of Product

United States

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